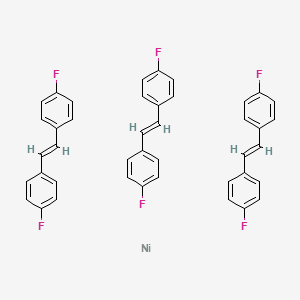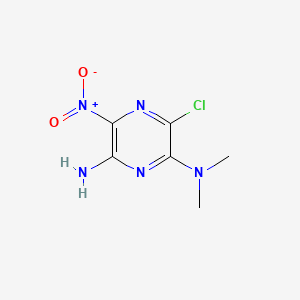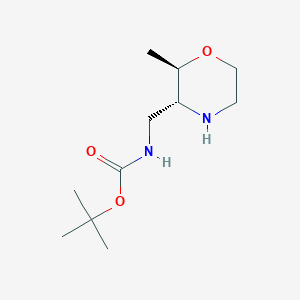
tert-Butyl (((2R,3R)-2-methylmorpholin-3-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (((2R,3R)-2-methylmorpholin-3-yl)methyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (((2R,3R)-2-methylmorpholin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with a suitable amine precursor. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include room temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (((2R,3R)-2-methylmorpholin-3-yl)methyl)carbamate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
tert-Butyl (((2R,3R)-2-methylmorpholin-3-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a prodrug, where the carbamate group can be hydrolyzed to release the active drug.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of tert-Butyl (((2R,3R)-2-methylmorpholin-3-yl)methyl)carbamate involves the hydrolysis of the carbamate group to release the active amine. This process is catalyzed by enzymes such as esterases or amidases. The released amine can then interact with its molecular targets, which may include receptors, enzymes, or other proteins, to exert its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate: Similar structure but with a piperidine ring instead of a morpholine ring.
tert-Butyl carbamate: Lacks the morpholine ring and is a simpler structure.
Uniqueness
tert-Butyl (((2R,3R)-2-methylmorpholin-3-yl)methyl)carbamate is unique due to the presence of both the tert-butyl and morpholine groups, which confer specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications .
Propiedades
Fórmula molecular |
C11H22N2O3 |
|---|---|
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
tert-butyl N-[[(2R,3R)-2-methylmorpholin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-8-9(12-5-6-15-8)7-13-10(14)16-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1 |
Clave InChI |
IOVOYHASEISHJQ-RKDXNWHRSA-N |
SMILES isomérico |
C[C@@H]1[C@H](NCCO1)CNC(=O)OC(C)(C)C |
SMILES canónico |
CC1C(NCCO1)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




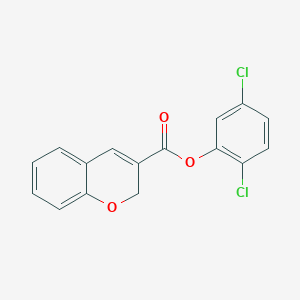
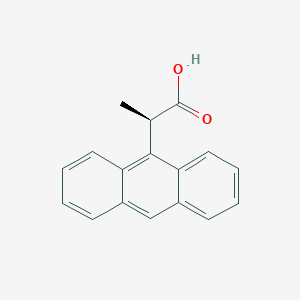
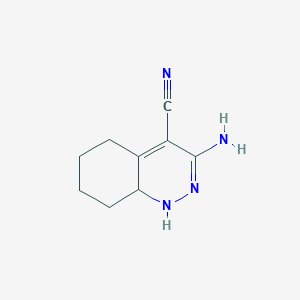
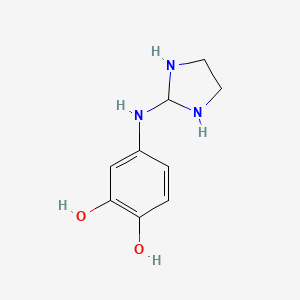
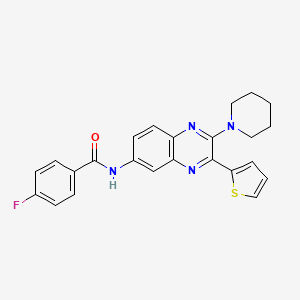
![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12924094.png)
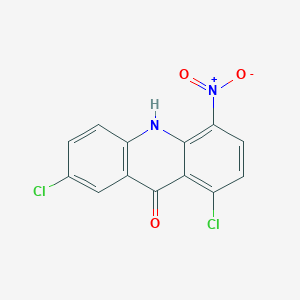
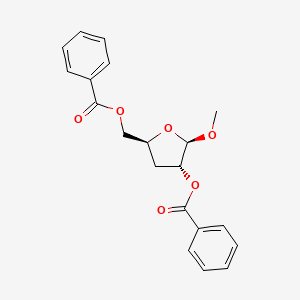
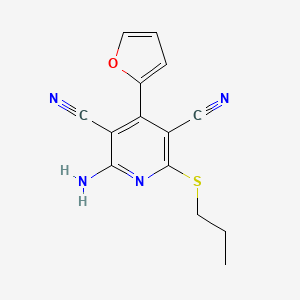
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)sulfinyl]methyl]-](/img/structure/B12924129.png)
